4-Cyclopropylbenzene-1-sulfonyl chloride
Overview
Description
4-Cyclopropylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClO2S . It is used in the field of pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a sulfonyl chloride group and a cyclopropyl group attached to it . The InChI code for this compound is 1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 .Physical and Chemical Properties Analysis
This compound is a crystalline solid with an off-white to faint yellow color . It has a molecular weight of 216.69 . The predicted boiling point is 309.9±21.0 °C, and the predicted density is 1.406±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Activity
Sulfonyl Chlorides in Drug Discovery : Sulfonyl chlorides serve as critical intermediates in the synthesis of sulfonamide-based drugs. Their reactivity with various nucleophiles enables the development of compounds with potential biological activities. For instance, the reaction of biphenyl-disulfonyl chloride with aromatic/heterocyclic sulfonamides has led to the identification of inhibitors against carbonic anhydrase isozymes, which are associated with tumor growth and development. These findings suggest potential therapeutic applications in cancer treatment (Morsy et al., 2009).
Chemical Synthesis and Modification
Sulfonyl Chlorides in Organic Synthesis : Sulfonyl chlorides are versatile reagents in organic chemistry, enabling the synthesis of various sulfonated compounds. For example, the study of the molecular structure and vibrational spectroscopic properties of sulfonyl chloride derivatives has provided insights into their chemical significance and applications in synthesizing biologically active compounds (Nagarajan & Krishnakumar, 2018).
Mechanistic Insights and Applications
Investigation of Reaction Mechanisms : The sulfonation of cyclopropylbenzene and cyclopropylphenylketone with sulfur trioxide has been studied to understand the reaction mechanisms and product formation. These investigations contribute to the broader understanding of how sulfonyl chlorides react under different conditions, paving the way for novel synthetic routes and applications (Ansink & Cerfontain, 1995).
Safety and Hazards
4-Cyclopropylbenzene-1-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . Hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to be reactive towards nucleophiles due to the presence of the sulfonyl chloride functional group . This suggests that the compound might interact with biological molecules containing nucleophilic functional groups.
Mode of Action
4-Cyclopropylbenzene-1-sulfonyl chloride likely undergoes a nucleophilic substitution reaction with its targets . In this process, a nucleophile (a molecule or ion that donates an electron pair) attacks the sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion . This results in the formation of a new covalent bond between the sulfur atom and the nucleophile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include factors such as pH, temperature, and the presence of other reactive species. For instance, the compound’s reactivity towards nucleophiles might be enhanced under basic conditions, which favor nucleophilic substitution reactions .
Properties
IUPAC Name |
4-cyclopropylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHUBTJEGZWBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622020 | |
Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167404-32-2 | |
Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclopropylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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